2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H,9H,10H,10AH-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a cyclooctapyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural features.
Preparation Methods
The synthesis of 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H,9H,10H,10AH-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and trifluoromethyl groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the trifluoromethyl groups.
Scientific Research Applications
2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H,9H,10H,10AH-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Its unique structural features are explored for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability, thereby influencing its overall biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H,9H,10H,10AH-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE stands out due to its multiple trifluoromethyl groups and cyclooctapyridine core. Similar compounds include:
Trifluoromethyl phenyl sulfone: Known for its use in nucleophilic trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its ability to activate substrates through double hydrogen bonding.
Properties
Molecular Formula |
C21H18F9N3 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(4aZ)-2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,10a-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18F9N3/c22-19(23,24)12-7-9-13(10-8-12)33-16-6-4-2-1-3-5-14(16)18(20(25,26)27,21(28,29)30)15(11-31)17(33)32/h5,7-10,16H,1-4,6,32H2/b14-5+ |
InChI Key |
IIYWTPZKBXVOHR-LHHJGKSTSA-N |
Isomeric SMILES |
C1CC/C=C/2\C(CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CCC=C2C(CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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